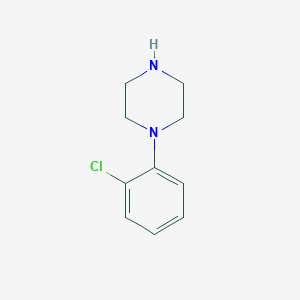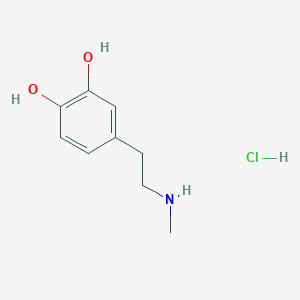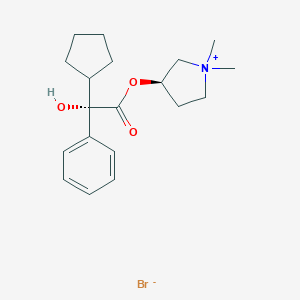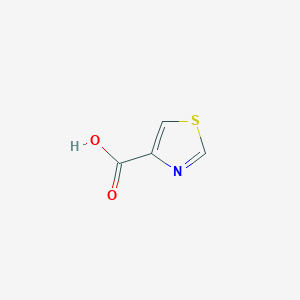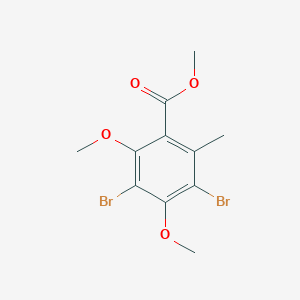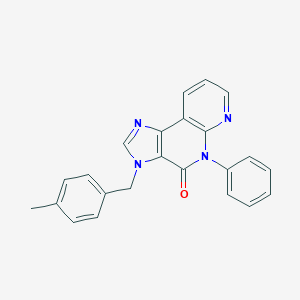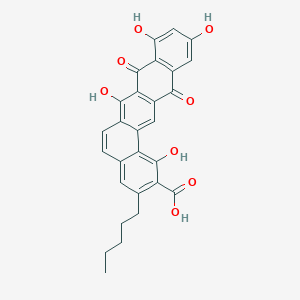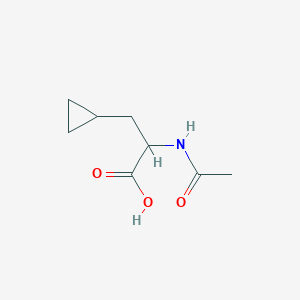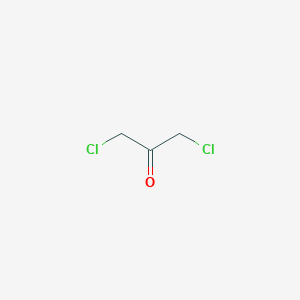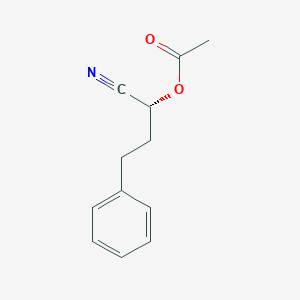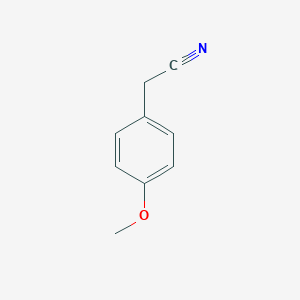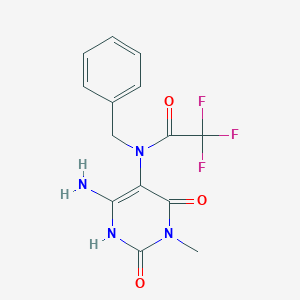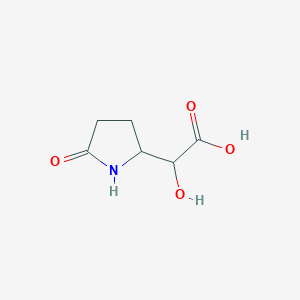![molecular formula C17H26O4S B141535 Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran CAS No. 93748-47-1](/img/structure/B141535.png)
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of tetrahydropyran derivatives can involve various strategies. For instance, a method for constructing tetrahydropyrans from 1,2-dioxines with a tethered hydroxyl group is described, which proceeds via a base-catalyzed rearrangement followed by intramolecular oxa-Michael addition . Another approach involves the reaction of pentafluoropyridine with sodium phenylsulfinate and a diamine to create polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds . Additionally, the synthesis of tetrahydro-2-(2-propynyloxy)-2H-pyran illustrates Markownikov Addition and the use of protecting groups, with purification via flash column chromatography .
Molecular Structure Analysis
The molecular structure of tetrahydropyran derivatives can be elucidated using various spectroscopic techniques. For example, the structure of (2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol was established using NMR spectroscopy, mass spectrometry, and IR spectroscopy . The crystal structure of a related compound, 2-Phenyl-1-phenylthio-1-(tetrahydropyran-2-ylthio)propan-2-ol, was determined, showing intermolecular hydrogen bonds and a chair conformation of the tetrahydropyran ring .
Chemical Reactions Analysis
Tetrahydropyran derivatives can undergo various chemical reactions. For instance, the polyfunctionality of difluorinated tetrahydropyrido[2,3-b]pyrazine scaffolds was demonstrated in model reactions with nucleophiles . The synthesis of 6-sulfonimidoylmethyl-3,4-dihydro-2H-pyrans via a consecutive acylation/SN2 sequence from Johnson's sulfoximine derivatives shows the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyran derivatives can be influenced by their functional groups and molecular structure. The use of magnetic iron oxide supported phenylsulfonic acid as a nanocatalyst for the green synthesis of tetrahydrobenzo[b]pyrans under ultrasonic conditions highlights the potential for environmentally friendly synthesis methods . The crystal structure and conformation of the rings in compounds such as 1-Ethyl-2-tosyl-4,4,6-trimethyl-2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]pyrano[6,5-b]quinoline-11(6H)-one monohydrate provide insights into the stability and reactivity of these molecules .
科学研究应用
Synthesis and Applications of Heterocyclic Compounds
Heterocyclic compounds, including tetrahydropyrans, play a critical role in the development of pharmaceuticals, materials, and catalysts. Organocatalysts have been employed for the synthesis of tetrahydrobenzo[b]pyrans, highlighting the importance of such structures in organic synthesis and drug development H. Kiyani, 2018. These findings suggest that the study of tetrahydropyrans and similar structures is vital for advancing synthetic methodologies and creating new materials.
Antioxidant Properties and Analytical Methods
Research on antioxidants, including the study of compounds with potential antioxidant activity, is significant for understanding their applications in medicine, pharmacy, and food engineering. Analytical methods used in determining antioxidant activity, such as ORAC and FRAP tests, are crucial for evaluating the effectiveness of such compounds I. Munteanu, C. Apetrei, 2021. This area of research demonstrates the ongoing need to understand and measure the antioxidant potential of chemical compounds, potentially including tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran.
Polysulfones and Nanofiltration Membranes
Polysulfones are used extensively in the creation of nanofiltration membranes, with applications in water treatment and purification. Chemical modification methods aim to increase the hydrophilicity of these membranes, improving their performance B. Bruggen, 2009. This research area highlights the role of chemical engineering in enhancing material properties for environmental applications.
Pyrene Biodegradation
The microbial degradation of polycyclic aromatic hydrocarbons (PAHs) like pyrene is essential for bioremediation efforts. Studies focus on the biochemical reactions and mechanisms involved in pyrene degradation by bacteria, providing insights into environmental cleanup strategies S. Zada et al., 2021. Understanding the degradation pathways of complex organic molecules can inform the study of similar compounds.
未来方向
属性
IUPAC Name |
2-[(3R)-4-(benzenesulfonyl)-2,3-dimethylbutan-2-yl]oxyoxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4S/c1-14(13-22(18,19)15-9-5-4-6-10-15)17(2,3)21-16-11-7-8-12-20-16/h4-6,9-10,14,16H,7-8,11-13H2,1-3H3/t14-,16?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLVDRBXXXGMES-LBAUFKAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)C(C)(C)OC2CCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS(=O)(=O)C1=CC=CC=C1)C(C)(C)OC2CCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B141454.png)
